molecular formula C19H20N2O5S B11144934 N-(1-{[4-(ethenylsulfonyl)-2-methoxyphenyl]amino}-2-oxo-2-phenylethyl)acetamide

N-(1-{[4-(ethenylsulfonyl)-2-methoxyphenyl]amino}-2-oxo-2-phenylethyl)acetamide

Cat. No.: B11144934
M. Wt: 388.4 g/mol
InChI Key: JEOLDXQQVFDNJB-UHFFFAOYSA-N
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Description

N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethenesulfonyl group, a methoxyphenyl group, and an acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(ethenesulfonyl)-2-methoxyaniline with 2-oxo-2-phenylethyl acetate under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{[4-(ETHENESULFONYL)-2-METHOXYPHENYL]AMINO}-2-OXO-2-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and development .

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[1-(4-ethenylsulfonyl-2-methoxyanilino)-2-oxo-2-phenylethyl]acetamide

InChI

InChI=1S/C19H20N2O5S/c1-4-27(24,25)15-10-11-16(17(12-15)26-3)21-19(20-13(2)22)18(23)14-8-6-5-7-9-14/h4-12,19,21H,1H2,2-3H3,(H,20,22)

InChI Key

JEOLDXQQVFDNJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)C1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)C=C)OC

Origin of Product

United States

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